molecular formula C9H20N2O4S B8309978 tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate

tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate

Cat. No.: B8309978
M. Wt: 252.33 g/mol
InChI Key: SXBGYIYIUVGEAH-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methanesulfonyl group attached to a propan-2-yl backbone. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used in this reaction include triethylamine or pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the carbamate to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is widely used as a protecting group for amines in organic synthesis. It provides stability to the amine group during various chemical reactions and can be easily removed under mild acidic conditions .

Biology and Medicine: In biological research, this compound is used in the synthesis of peptides and other biomolecules. It helps in protecting the amino group during the synthesis process, ensuring the integrity of the final product. In medicine, it is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require protection of the amino group during their synthesis .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and ease of removal make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. The carbamate group can be cleaved under mild acidic conditions, releasing the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is unique due to the presence of the methanesulfonyl group, which provides additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in applications where additional functional groups are required for further chemical modifications .

Properties

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-methylsulfonylpropan-2-yl)carbamate

InChI

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-7(5-10)6-16(4,13)14/h7H,5-6,10H2,1-4H3,(H,11,12)

InChI Key

SXBGYIYIUVGEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl [1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(methylsulfonyl)propan-2-yl]carbamate (10.0 g, 26.2 mmol) in ethanol (150 mL) was added dropwise hydrazine hydrate (15.7 g, 262 mmol) at 0° C., and the reaction mixture was allowed to warm to ambient temperature. After 30 minutes, the reaction mixture was heated to reflux. After two hours, the reaction mixture was cooled, filtered, and concentrated under reduced pressure. The residue was purified via chromatography on silica gel to afford tert-butyl [1-amino-3-(methylsulfonyl)propan-2-yl]carbamate. MS ESI calc'd. for C9H21N2O4S [M+H]+ 253. found 253. 1H NMR (400 MHz, CD3OD) δ 4.06-4.00 (m, 1H), 3.30-3.27 (m, 2H), 3.00 (s, 3H), 2.82-2.69 (m, 2H), 1.44 (s, 9H).
Name
tert-butyl [1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(methylsulfonyl)propan-2-yl]carbamate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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